SH379

Andrology Endocrinology Medicinal Chemistry

Procure SH379 as a lead compound for LOH studies. Its high potency and oral bioavailability are structure-specific, as even minor analog modifications drastically alter efficacy and safety. SH379's validated dual mechanism—promoting testosterone synthesis enzymes (StAR, 3β-HSD) and AMPK/mTOR-mediated autophagy in Leydig cells—makes it a unique chemical probe unavailable through generic substitution.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
Cat. No. B12416001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSH379
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=NC=C2CC3(C(CCC4=CC(=C(C=C43)OC)C(=O)NC)C(C2=N1)(C)C)C
InChIInChI=1S/C23H29N3O2/c1-13-25-12-15-11-23(4)17-10-18(28-6)16(21(27)24-5)9-14(17)7-8-19(23)22(2,3)20(15)26-13/h9-10,12,19H,7-8,11H2,1-6H3,(H,24,27)/t19?,23-/m1/s1
InChIKeyMYOHHONXVHHTGT-LEQGEALCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: SH379 as a Methylpyrimidine-Fused Diterpene Analog for Late-Onset Hypogonadism Research


SH379 (CAS 2511665-40-8, also referenced as 2338793-00-1) is a synthetic 2-methylpyrimidine-fused tricyclic diterpene analog [1]. It was identified as the most potent and safe compound (originally designated as compound 29) in a medicinal chemistry campaign focused on developing novel oral agents for late-onset hypogonadism (LOH) [2]. The compound acts by stimulating the expression of key testosterone synthesis enzymes and the AMPK/mTOR autophagy pathway in Leydig cells [1].

SH379 Procurement Rationale: Why Structural Analogs Cannot Substitute for Potency and Safety in Vivo


The 2-methylpyrimidine-fused tricyclic diterpene scaffold exhibits extreme sensitivity to structural modifications, making generic substitution between analogs highly unreliable. Within the same chemical series, even minor changes to the substituents on the fused ring system led to significant variability in both efficacy for promoting testosterone production and cellular cytotoxicity in TM3 Leydig cells [1]. This structure-activity relationship (SAR) is critical; a researcher cannot assume that a close analog will possess the same pharmacological profile as SH379. The compound's unique attributes—its high potency, demonstrated oral bioavailability, and favorable safety profile in a relevant in vivo PADAM rat model—are specific to its precise molecular structure and were not observed across the series [1].

SH379 Quantitative Differentiation Evidence for Procurement Decisions


SH379 Demonstrates Superior In Vitro Potency and Safety Compared to Hit Compound 7

In a direct head-to-head comparison within the same study, SH379 (compound 29) demonstrated a significantly improved potency and safety profile over the original screening hit, compound 7 [1]. The study quantitatively evaluated both the ability of each analog to promote testosterone production and their cytotoxicity in mouse TM3 Leydig cells [1]. While the initial hit compound 7 served as the starting point for the medicinal chemistry campaign, SH379 emerged as the most potent analog after systematic structural optimization, with a favorable safety margin [1].

Andrology Endocrinology Medicinal Chemistry

SH379 Enhances Testosterone Production In Vivo with a Favorable Safety Margin

SH379's in vivo profile provides a critical differentiator against both its analogs and standard testosterone replacement therapy (TRT). In a PADAM (partial androgen deficiency in aging males) rat model, SH379 treatment led to an obvious increase in testosterone levels and improved sperm viability and motility, while demonstrating 'almost no side effects' [1]. This contrasts sharply with TRT, which is known to have significant side effects, including testicular atrophy and cardiovascular events [1].

Reproductive Endocrinology In Vivo Pharmacology Safety Assessment

SH379's Mechanism of Action: Dual Impact on Steroidogenesis and Autophagy

Unlike simple androgen receptor agonists or other testosterone-boosting agents, SH379 demonstrates a unique, dual mechanism of action. It promotes the expression of key testosterone synthesis enzymes (StAR and 3β-HSD) while also stimulating autophagy via the AMPK/mTOR signaling pathway [1]. This dual activity was not reported for the initial hit compound 7, distinguishing SH379 at the molecular level [1].

Autophagy Signal Transduction Mechanism of Action

Oral Bioavailability of SH379 Distinguishes It from Peptide or Injectable Therapies

A preliminary pharmacokinetic evaluation indicated that SH379 possesses excellent oral bioavailability [1]. This is a critical differentiator from many other experimental compounds or biologics in this space, which may require intravenous or subcutaneous injection. This characteristic streamlines in vivo experimental protocols and increases its utility as a potential lead compound for oral drug development [1].

Pharmacokinetics Drug Discovery Oral Bioavailability

Recommended Research and Procurement Scenarios for SH379


Investigating Non-Androgen Therapies for Late-Onset Hypogonadism (LOH)

Procure SH379 as a lead compound or positive control for studies focused on treating LOH without the adverse effects associated with testosterone replacement therapy (TRT). Its demonstrated ability to increase testosterone levels in a PADAM rat model, combined with its favorable safety profile, makes it a superior alternative to TRT for probing the underlying biology of age-related androgen deficiency [1].

Studying Leydig Cell Function and Testosterone Synthesis

Utilize SH379 as a chemical probe to stimulate and dissect the pathways governing testosterone production in Leydig cells. Its established, quantitative effect on the expression of key steroidogenic enzymes (StAR and 3β-HSD) provides a specific and measurable endpoint for in vitro and in vivo studies of male reproductive endocrinology [1].

Elucidating the Crosstalk Between Autophagy and Steroidogenesis

Leverage SH379's unique dual mechanism of action—stimulating both steroidogenesis and AMPK/mTOR-mediated autophagy—to investigate the interplay between these two fundamental cellular processes in a tissue-specific context. This application is directly supported by the evidence that SH379 regulates the AMPK/mTOR pathway to induce autophagy, distinguishing it from other testosterone synthesis enhancers [1].

Developing Orally Bioavailable Small Molecule Leads for Reproductive Health

Employ SH379 as a starting point for medicinal chemistry optimization in academic or industrial drug discovery programs targeting male reproductive health. Its validated oral bioavailability simplifies in vivo pharmacology and positions it as a valuable scaffold for developing next-generation oral therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SH379

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.